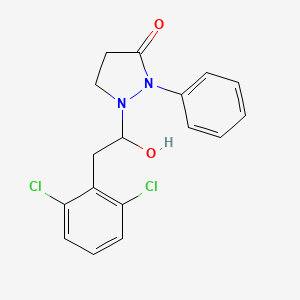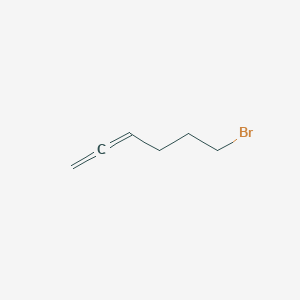
1,5-Heptanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Heptanediol is an organic compound with the molecular formula C₇H₁₆O₂. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a seven-carbon chain. This compound is a colorless, viscous liquid that is miscible with water and commonly used in various industrial applications, including the production of polymers and as a chemical intermediate.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Heptanediol can be synthesized through several methods. One common method involves the hydrogenation of heptanoic acid or its esters. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under high pressure and temperature conditions.
Another method involves the reduction of 1,5-heptanedione using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction is usually performed in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of heptanoic acid derivatives. The process involves the use of high-pressure hydrogen gas and a metal catalyst, such as palladium or nickel, to facilitate the reduction of the carboxylic acid group to a hydroxyl group.
Chemical Reactions Analysis
Types of Reactions
1,5-Heptanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form heptanedioic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to heptane using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl₂).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Thionyl chloride (SOCl₂) in the presence of a base like pyridine.
Major Products Formed
Oxidation: Heptanedioic acid.
Reduction: Heptane.
Substitution: 1,5-dichloroheptane.
Scientific Research Applications
1,5-Heptanediol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various polymers and as a solvent in organic reactions.
Biology: The compound is used in the preparation of biologically active molecules and as a stabilizer in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other therapeutic agents.
Industry: this compound is used in the production of plasticizers, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of 1,5-Heptanediol depends on its application. In chemical reactions, the hydroxyl groups can participate in hydrogen bonding, nucleophilic substitution, and other interactions. The compound can act as a nucleophile in substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Comparison with Similar Compounds
Similar Compounds
1,4-Butanediol: A shorter chain diol with similar chemical properties but different physical properties due to the shorter carbon chain.
1,6-Hexanediol: A six-carbon diol that is also used in polymer production and has similar reactivity.
1,8-Octanediol: An eight-carbon diol with similar applications but different solubility and melting point characteristics.
Uniqueness
1,5-Heptanediol is unique due to its seven-carbon chain, which provides a balance between hydrophilicity and hydrophobicity. This makes it particularly useful in applications where moderate solubility in water and organic solvents is required. Its specific chain length also imparts unique mechanical properties to polymers synthesized from it, making it a valuable compound in material science.
Properties
CAS No. |
60096-09-5 |
|---|---|
Molecular Formula |
C7H16O2 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
heptane-1,5-diol |
InChI |
InChI=1S/C7H16O2/c1-2-7(9)5-3-4-6-8/h7-9H,2-6H2,1H3 |
InChI Key |
NNYOSLMHXUVJJH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


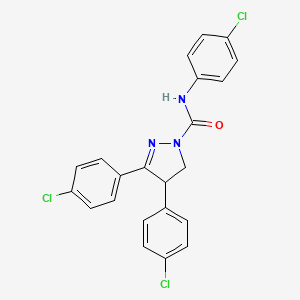
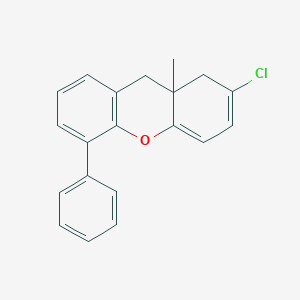

![2-[(2-Ethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14599500.png)
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-3-nitrobenzene](/img/structure/B14599502.png)
![10-butylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14599516.png)
![2,6-Dimethoxy-4-[1-(3,4,5-trimethoxyphenyl)propan-2-yl]phenol](/img/structure/B14599522.png)
![2-[Methyl(phenyl)amino]ethane-1-sulfonyl fluoride](/img/structure/B14599525.png)
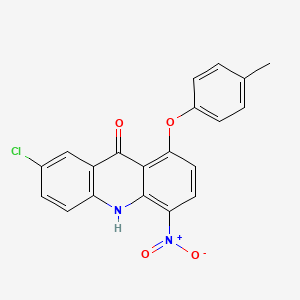
![2-[(Pentachlorophenyl)amino]ethanol](/img/structure/B14599540.png)
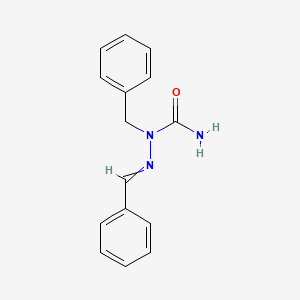
![3-[(4-Ethenylphenyl)methyl]pentane-2,4-dione](/img/structure/B14599544.png)
